molecular formula C21H13Cl2N3O3S B266608 1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B266608
M. Wt: 458.3 g/mol
InChI Key: LYFUCHRECVHKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as DCTP, is a novel compound that has gained significant attention in the scientific research community. DCTP is a synthetic compound that has been developed through a series of chemical reactions and has shown promising results in various scientific applications.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has shown promising results in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neurodegenerative diseases, 1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In inflammation, 1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. 1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and proliferation. 1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, 1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione also has antioxidant properties, as it has been shown to reduce oxidative stress and protect cells from damage. In cancer cells, 1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione induces apoptosis and inhibits cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its high potency and selectivity. 1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have a high affinity for its target enzymes and signaling pathways, making it an effective tool for studying these processes. Additionally, 1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have low toxicity, making it a safe compound to use in lab experiments.
One of the limitations of using 1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its complex synthesis method. The synthesis of 1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione requires careful control of reaction conditions to obtain a high yield of pure product, which can be time-consuming and challenging. Additionally, the high potency of 1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can make it difficult to determine the optimal concentration for use in lab experiments.

Future Directions

There are several future directions for research on 1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One area of research is the development of 1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione analogs with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of 1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in more detail, which could lead to the discovery of new therapeutic targets. Additionally, the use of 1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in combination with other compounds could lead to the development of more effective treatments for various diseases.

Synthesis Methods

1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is synthesized through a series of chemical reactions, starting with the condensation of 3,4-dichlorobenzaldehyde with 5-methyl-1,3,4-thiadiazol-2-amine. The resulting product is then reacted with 2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in the presence of a catalyst to yield 1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. The synthesis method of 1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is complex and requires careful control of reaction conditions to obtain a high yield of pure product.

properties

Product Name

1-(3,4-Dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C21H13Cl2N3O3S

Molecular Weight

458.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H13Cl2N3O3S/c1-9-3-6-15-12(7-9)18(27)16-17(11-4-5-13(22)14(23)8-11)26(20(28)19(16)29-15)21-25-24-10(2)30-21/h3-8,17H,1-2H3

InChI Key

LYFUCHRECVHKGP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)C)C5=CC(=C(C=C5)Cl)Cl

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)C)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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